Durhamycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

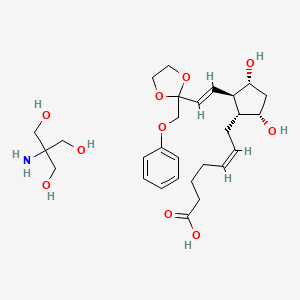

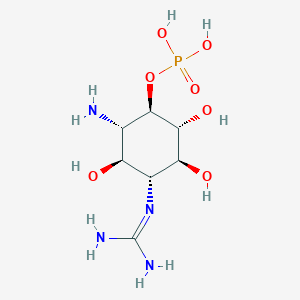

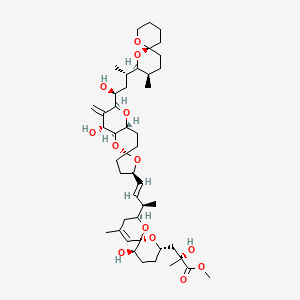

Durhamycin A is a natural product isolated from microbial fermentation extracts. It is a member of the aureolic acid family of antibiotics and has demonstrated potent inhibition of HIV Tat transactivation . The structure of this compound consists of tetrasaccharide and disaccharide moieties attached to a tricyclic aglycone .

Preparation Methods

Durhamycin A is derived from a soil isolate, specifically from the species Streptomyces durhamensis . The preparation involves the extraction of the antibiotic from the microbial culture, followed by purification processes. The synthetic routes for this compound include stereoselective synthesis of a model aglycone, which involves the use of various reagents and solvents such as diethyl ether, toluene, dichloromethane, and tetrahydrofuran . Industrial production methods focus on optimizing the fermentation conditions and extraction processes to yield the compound efficiently .

Chemical Reactions Analysis

Durhamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, diisopropylethylamine, pyridine, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 3-benzyloxymethoxy-2-chloro-benzaldehyde in dichloromethane yields a chlorinated derivative .

Scientific Research Applications

Durhamycin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of aureolic acids . In biology, it has been studied for its potent inhibition of HIV Tat transactivation, making it a potential candidate for antiviral therapies . In medicine, this compound’s antiviral properties have been explored for the treatment of HIV . Additionally, it has applications in the industry as an antifungal antibiotic, active against many fungi pathogenic to humans and animals .

Mechanism of Action

The mechanism of action of Durhamycin A involves its interaction with the DNA minor groove in high-GC-content regions in a nonintercalative way, requiring magnesium ions . This interaction inhibits the binding of transcription factors necessary for viral replication, thereby exerting its antiviral effects . The primary molecular target is the HIV Tat protein, which is essential for viral replication and progression of HIV disease .

Comparison with Similar Compounds

Durhamycin A is part of the aureolic acid family, which includes other compounds such as mithramycin, chromomycin, and olivomycin . These compounds share a similar tricyclic polyketide structure and glycosylation patterns. this compound is unique due to its specific tetrasaccharide and disaccharide moieties . Mithramycin and chromomycin are primarily used as chemotherapeutic agents, while this compound has shown significant antiviral activity . Other similar compounds include UCH9 and chromocyclomycin, which also belong to the aureolic acid family and exhibit varying degrees of biological activity .

Properties

Molecular Formula |

C62H92O28 |

|---|---|

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C62H92O28/c1-12-22(2)47-36(85-43-18-37(53(70)26(6)80-43)86-41-16-34(65)51(68)24(4)78-41)15-32-13-31-14-33(61(77-11)59(76)50(67)23(3)63)62(58(75)49(31)57(74)48(32)56(47)73)90-46-20-39(55(72)28(8)82-46)88-45-21-40(60(29(9)83-45)84-30(10)64)89-44-19-38(54(71)27(7)81-44)87-42-17-35(66)52(69)25(5)79-42/h13,15,22-29,33-35,37-46,50-55,60-63,65-74H,12,14,16-21H2,1-11H3/t22?,23?,24-,25-,26-,27-,28-,29-,33?,34-,35-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,50?,51-,52-,53-,54-,55-,60+,61?,62?/m1/s1 |

InChI Key |

GKQPKEYSNFSHDQ-XQGPSDOPSA-N |

Isomeric SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O)O)O |

Canonical SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)O)O)O |

Synonyms |

durhamycin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E,6E)-octa-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1233088.png)

![3-[(E)-4,6-dimethylhept-2-enyl]oxolane-2,5-dione;2-[3-(oxiran-2-ylmethoxy)propoxymethyl]oxirane;3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1233089.png)